An In-depth Technical Guide to the Chemical Characteristics of 2-(4-Nitrophenyl)furan
An In-depth Technical Guide to the Chemical Characteristics of 2-(4-Nitrophenyl)furan
This guide provides a comprehensive overview of the chemical characteristics of 2-(4-Nitrophenyl)furan, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structure, reactivity, and potential applications.
Introduction: The Significance of the Nitrophenylfuran Scaffold
2-(4-Nitrophenyl)furan is a nitrophenyl-substituted furan derivative of considerable interest in organic and pharmaceutical research.[1] The nitrophenylfuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by compounds containing this motif.[1] This framework is a cornerstone in the synthesis of novel therapeutic agents, particularly in the realm of antibacterials.[1] Research into related nitrofuran and arylfuran derivatives has revealed potent efficacy against a spectrum of Gram-positive and Gram-negative bacteria, underscoring the potential of this chemical architecture in combating microbial resistance.[1]
The unique electronic properties conferred by the nitro group, a powerful electron-withdrawing moiety, in conjunction with the electron-donating furan ring, create a molecule with distinct reactivity and potential for applications in materials science, such as in the development of nonlinear optical (NLO) materials.[1] The planarity of the furan and phenyl rings, often leading to π-π stacking interactions in the solid state, further contributes to its utility as a building block in crystal engineering.[1]
Physicochemical Properties
Detailed experimental data for 2-(4-nitrophenyl)furan is not widely published. However, its fundamental properties can be summarized, and further characteristics can be inferred from closely related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| CAS Number | 28123-72-0 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs |
| Solubility | Likely soluble in common organic solvents | [1] |
For comparison, the related compound 5-(4-nitrophenyl)furfural (CAS 7147-77-5) is a yellow to dark yellow solid with a melting point of 204-206 °C. It is slightly soluble in heated DMSO and ethyl acetate.[2] Furan itself is a colorless, volatile liquid that is soluble in common organic solvents like alcohol, ether, and acetone, and slightly soluble in water.[3]
Synthesis of 2-(4-Nitrophenyl)furan
The synthesis of 2-(4-nitrophenyl)furan can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Meerwein Arylation
A primary method for the synthesis of 2-arylfurans is the Meerwein arylation.[1] This reaction involves the copper-catalyzed reaction of a diazonium salt with an alkene, in this case, furan.
Conceptual Workflow for Meerwein Arylation:
Caption: Meerwein arylation workflow for 2-(4-Nitrophenyl)furan synthesis.
Detailed Experimental Protocol (Representative):
A detailed protocol for the synthesis of a similar compound, 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde, provides a valuable template.[4]
-
Diazotization: 2-chloro-4-nitroaniline (8 g) is heated in a 1:1 mixture of concentrated HCl and water with stirring. The mixture is then cooled to 0-5°C in an ice bath. A solution of sodium nitrite (0.07 mol) is added dropwise. The reaction mixture is allowed to stand for one hour to complete the diazotization.[4] The resulting solution is filtered.[4]
-
Arylation: To the filtrate, furfural (0.05 mol) is added, followed by the dropwise addition of a copper(II) chloride solution (2 g in 10 ml).[4] The mixture is stirred for 4 hours and then left overnight at room temperature.[4]
-
Work-up and Purification: The precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.[4]
Note: To synthesize 2-(4-nitrophenyl)furan, 4-nitroaniline would be used as the starting material, and furan would be used in place of furfural.
Suzuki Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for the formation of C-C bonds. This approach can be used to synthesize 2-(4-nitrophenyl)furan by coupling a furan-2-boronic acid or its ester with 1-halo-4-nitrobenzene, or by coupling (4-nitrophenyl)boronic acid with a 2-halofuran.
Conceptual Workflow for Suzuki Coupling:
Caption: Suzuki coupling workflow for 2-(4-Nitrophenyl)furan synthesis.
Detailed Experimental Protocol (for a related compound):
The synthesis of methyl 5-(4-nitrophenyl)furan-2-carboxylate provides a well-documented Suzuki coupling protocol that can be adapted.[5]
-
Reaction Setup: Methyl 5-bromofuran-2-carboxylate (250 mg, 1.2 mmol), (4-nitrophenyl)boronic acid (267 mg, 1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (42 mg, 5 mol%) are dissolved in dry 1,4-dioxane (10 mL) under a nitrogen atmosphere.[5]
-
Addition of Base: A 2 M aqueous solution of Na₂CO₃ (1.2 mL, 2.4 mmol) is added to the reaction mixture.[5]
-
Reaction: The mixture is stirred overnight at 90 °C.[5]
-
Work-up: After cooling to room temperature, the solution is filtered through a celite pad. The filtrate is diluted with water and extracted with ethyl acetate (3 x 4 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[5]
-
Purification: The crude product is purified by flash column chromatography.[5]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules.[1]
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the furan and phenyl rings. Based on the data for 5-(4-nitrophenyl)furan-2-carboxylic acid, the following assignments can be anticipated:
-
Phenyl protons: Two doublets in the aromatic region (around 8.0-8.3 ppm), characteristic of a 1,4-disubstituted benzene ring.[5]
-
Furan protons: Signals for the three protons on the furan ring, likely appearing as multiplets or doublets between 6.5 and 7.5 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. Based on the data for 5-(4-nitrophenyl)furan-2-carboxylic acid, the following approximate chemical shifts can be expected:
-
Phenyl carbons: Signals in the range of 124-148 ppm. The carbon bearing the nitro group will be significantly deshielded.[5]
-
Furan carbons: Signals typically appear between 110 and 155 ppm. The carbon attached to the phenyl ring and the carbon adjacent to the oxygen will have distinct chemical shifts.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-nitrophenyl)furan is expected to exhibit characteristic absorption bands for:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
N-O stretching (nitro group): Strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
C-O-C stretching (furan): ~1250-1020 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 2-(4-nitrophenyl)furan would be expected to show a molecular ion peak (M⁺) at m/z = 189, corresponding to its molecular weight.
Chemical Reactivity
The chemical reactivity of 2-(4-nitrophenyl)furan is governed by the interplay of the electron-rich furan ring and the electron-withdrawing nitrophenyl group.
Reduction of the Nitro Group
The most common and synthetically useful transformation of the nitro group in 2-(4-nitrophenyl)furan is its reduction to the corresponding amine, 2-(4-aminophenyl)furan.[1] This amine is a versatile intermediate for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.[1]
Reaction Scheme for Nitro Group Reduction:
Caption: Reduction of 2-(4-Nitrophenyl)furan to 2-(4-Aminophenyl)furan.
General Protocol for Catalytic Hydrogenation:
-
Setup: 2-(4-Nitrophenyl)furan is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
Reaction: The mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is filtered through celite to remove the catalyst, and the solvent is evaporated to yield the product.
Electrophilic and Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group deactivates the phenyl ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Conversely, the furan ring is generally susceptible to electrophilic attack. The interplay of these electronic effects dictates the regioselectivity of substitution reactions on the 2-(4-nitrophenyl)furan scaffold.
Biological and Pharmacological Relevance
The nitrofuran scaffold is a well-established pharmacophore with a history of use in antimicrobial agents.[1] While specific biological data for 2-(4-nitrophenyl)furan is limited, the broader class of nitrophenylfuran derivatives has shown promise in several therapeutic areas.
-
Antibacterial Activity: Many nitrofuran derivatives exhibit broad-spectrum antibacterial activity.[1] Their mechanism of action often involves the enzymatic reduction of the nitro group within bacterial cells to form reactive intermediates that can damage bacterial DNA and other macromolecules.
-
Anticancer and Antitubercular Potential: The furan nucleus is present in numerous compounds with reported anticancer and antitubercular activities.[5]
Further research is required to fully elucidate the specific biological activity profile and therapeutic potential of 2-(4-nitrophenyl)furan.
Toxicology and Safety
The toxicological properties of 2-(4-nitrophenyl)furan have not been extensively studied. However, information from the closely related compound, 5-(4-nitrophenyl)-2-furaldehyde, provides some guidance on its potential hazards.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-(4-nitrophenyl)-2-furaldehyde is classified with the following hazard statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
It is prudent to handle 2-(4-nitrophenyl)furan with appropriate safety precautions in a laboratory setting, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[7][8]
Conclusion
2-(4-Nitrophenyl)furan is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis is accessible through established methods like Meerwein arylation and Suzuki coupling. The presence of the nitro group and the furan ring imparts a unique reactivity profile, with the reduction of the nitro group being a key transformation for further derivatization. While more research is needed to fully characterize its biological and toxicological properties, the broader class of nitrophenylfurans continues to be a fertile ground for drug discovery. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.
References
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Di Pisa, M., Chiacchio, M. A., Iannazzo, D., & Giofrè, S. V. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1289. [Link]
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PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. Retrieved from [Link]
- Patel, R. B., Patel, P. S., & Patel, K. C. (2012). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Organic Chemistry & Pharmaceutical Research, 4(2), 115-121.
- Singh, P., & Kaur, N. (2021). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters, 23(15), 5896-5901.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-(4-Nitrophenyl)-2-furancarboxaldehyde.
- ChemicalBook. (2025). 5-(4-Nitrophenyl)
- Carl ROTH. (n.d.).
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
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Wikipedia. (n.d.). Furan. Retrieved from [Link]
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ChemBK. (n.d.). 5-(4-nitrophenyl)furfural. Retrieved from [Link]
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- MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
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